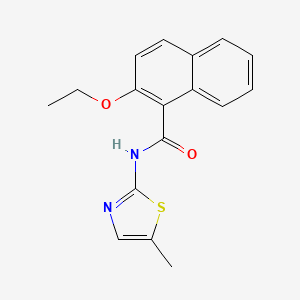
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, also known as Mecamylamine, is a compound that has been used in scientific research for many years due to its ability to block nicotinic acetylcholine receptors. This compound has been found to have numerous applications in the field of pharmacology and has been used to study the effects of nicotine on the body.
Wirkmechanismus
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide works by binding to nicotinic acetylcholine receptors and preventing the binding of nicotine. This prevents the release of dopamine in the brain, which is responsible for the addictive properties of nicotine. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide also blocks the action of acetylcholine, which is responsible for the stimulation of the parasympathetic nervous system.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been found to have numerous biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and decrease gastric motility. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to block nicotinic acetylcholine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide in lab experiments is its potency as a nicotinic acetylcholine receptor antagonist. This makes it a useful tool for studying the effects of nicotine on the body. However, N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has a short half-life, which can make it difficult to use in long-term experiments. Additionally, N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been found to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are numerous future directions for the study of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide. One area of research is the development of more potent and selective nicotinic acetylcholine receptor antagonists. Another area of research is the study of the effects of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential therapeutic uses of N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide for conditions such as depression and anxiety are an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been used extensively in scientific research to study the effects of nicotine on the body. It has been found to be a potent antagonist of nicotinic acetylcholine receptors, which are responsible for the addictive properties of nicotine. N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has also been used to study the effects of nicotine on the central nervous system, cardiovascular system, and respiratory system.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-4,9-11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEABCEYFSBXBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4850088.png)

![N,N'-bis(dibenzo[b,d]furan-3-yl)malonamide](/img/structure/B4850099.png)
![2-[5-methyl-2-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4850106.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4850113.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850125.png)
![2-(4-chlorophenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4850126.png)
![3-(4-fluorophenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4850127.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4850133.png)


![1-[3-(3,4-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B4850164.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4850178.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-1-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4850180.png)